4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-6-8-14(23)9-7-13)21(31)27(17)12-18(29)24-16-5-3-2-4-15(16)22/h2-9,11H,10,12H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEZPRFPHIGPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3Br)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities. They have been used in the development of new drugs and show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function. The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability, which could influence its interaction with its targets.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability, which could potentially impact its bioavailability.
Biological Activity
The compound 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine is a synthetic derivative that incorporates important pharmacological moieties: the oxadiazole and piperidine groups. This article aims to provide a comprehensive overview of its biological activities, including antibacterial properties, enzyme inhibition capabilities, and binding interactions.
- Molecular Formula : C22H22ClN5O3
- Molecular Weight : 419.86 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound has been explored primarily through in vitro studies. Key findings include:
-
Antibacterial Activity :
- The compound exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis.
- Weaker activity was observed against other bacterial strains, indicating specificity in its antibacterial action.
-
Enzyme Inhibition :
- The compound demonstrated strong inhibitory activity against urease, an enzyme associated with various pathological conditions.
- It also showed potential as an acetylcholinesterase inhibitor, which is significant for neuropharmacological applications.
-
Binding Studies :
- In silico docking studies indicated favorable interactions with amino acids in target proteins.
- Bovine serum albumin (BSA) binding studies suggested good pharmacokinetic properties and stability in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Result |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Antibacterial | Bacillus subtilis | Moderate to strong activity |
| Antibacterial | Other strains | Weak to moderate activity |
| Enzyme Inhibition | Urease | Strong inhibitory activity |
| Enzyme Inhibition | Acetylcholinesterase | Active as an inhibitor |
| Binding Interaction | BSA | Strong binding affinity |
Case Study: Synthesis and Characterization
A series of compounds similar to the target compound were synthesized and characterized using techniques such as:
- NMR Spectroscopy (1H-NMR and 13C-NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (EI-MS)
These methods confirmed the structural integrity of the compounds and provided insights into their functional groups and potential reactivity.
The biological activities are attributed to the unique structural features of the compound:
- The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.
- The piperidine moiety contributes to the overall pharmacological profile by facilitating interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, focusing on substituents, pharmacological implications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Oxadiazole vs. Pyrazole/Triazole: The 1,2,4-oxadiazole in the target compound (vs. Triazole-containing analogs () show comparable heterocyclic interactions but with altered pharmacokinetic profiles due to trifluoromethyl substitution.
Substituent Effects: 4-Chlorophenyl (target) vs. 4-bromophenyl (): Bromine increases molecular weight (204.62 vs. 3,4-Dimethoxyphenylsulfonyl (target) vs. nitrophenyl acryloyl (): Methoxy groups enhance electron-donating capacity and solubility, whereas nitro groups introduce electron-withdrawing effects, possibly reducing stability .
Sulfonyl Group Impact :
- The 3,4-dimethoxyphenylsulfonyl group in the target compound contrasts with simpler sulfonamides (e.g., Sch225336 in ). The methoxy substituents may improve blood-brain barrier penetration compared to bulkier groups like trifluoromethyl .
Research Implications
- The target compound’s 3,4-dimethoxyphenylsulfonyl group warrants exploration in CNS targets (e.g., serotonin or cannabinoid receptors) due to structural parallels with SR141716A and Sch225336 .
- Comparative studies with 4-bromophenyl analogs () could clarify halogen effects on potency and selectivity.
- Replacement of oxadiazole with triazole () may retain bioactivity while improving metabolic stability, a critical consideration for drug development .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile and hydroxylamine derivative under reflux conditions in ethanol or DMF .
- Step 2: Sulfonylation of the piperidine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Step 3: Coupling the oxadiazole and sulfonyl-piperidine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .
Characterization:
- Intermediate Monitoring: Thin-layer chromatography (TLC) with UV visualization for reaction progress .
- Final Product Validation:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at δ 3.2–3.5 ppm for piperidine protons, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₂H₂₁ClN₃O₄S: 482.09) .
Advanced: How can computational modeling predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the oxadiazole’s hydrogen-bonding capability and the sulfonyl group’s electrostatic interactions .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories. Analyze root-mean-square deviation (RMSD) to identify key residues (e.g., π-π stacking with aromatic amino acids) .
- Quantum Mechanical (QM) Calculations: Evaluate electron density maps for the oxadiazole ring to predict reactivity in biological systems .
Example Workflow:
Retrieve target protein structure from PDB (e.g., COX-2 for anti-inflammatory studies).
Optimize ligand geometry with Gaussian 16 using B3LYP/6-31G(d).
Perform docking and validate with free-energy perturbation (FEP) calculations .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To address this:
- Comparative Bioassays: Test the compound alongside structurally similar derivatives (e.g., varying substituents on the oxadiazole or sulfonyl group) under identical conditions .
- Dose-Response Analysis: Use IC₅₀/EC₅₀ curves to differentiate potency variations (e.g., in enzyme inhibition vs. receptor antagonism) .
- Biophysical Validation:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to confirm target affinity.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to validate interactions .
Case Study: If conflicting cytotoxicity data exist, compare results across cell lines (e.g., HEK293 vs. HeLa) and normalize to controls to rule out off-target effects .
Basic: What are the spectroscopic benchmarks for validating the purity and structure of this compound?
Methodological Answer:
- ¹H NMR (400 MHz, DMSO-d₆):
- Piperidine protons: δ 1.5–1.8 (m, 2H), 2.6–2.9 (m, 2H).
- Sulfonyl-attached aromatic protons: δ 7.1 (d, J = 8.4 Hz, 1H), 7.3 (s, 1H).
- Oxadiazole-linked 4-chlorophenyl: δ 7.6 (d, J = 8.0 Hz, 2H) .
- IR Spectroscopy:
- Sulfonyl S=O stretch: 1150–1250 cm⁻¹.
- Oxadiazole C=N stretch: 1600–1650 cm⁻¹ .
- HPLC Purity: Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min); retention time ~8.2 min with >95% purity .
Advanced: What methodological strategies optimize the yield and purity of this compound in multi-step syntheses?
Methodological Answer:
- Statistical Design of Experiments (DoE): Apply factorial designs (e.g., 2³ matrix) to optimize reaction parameters:
- Variables: Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–10% Pd/C) .
- Response Surface Methodology (RSM): Identify ideal conditions (e.g., 80°C, DMF, 7.5% Pd/C) for maximum yield (85–90%) .
- Purification Techniques:
- Flash Chromatography: Use gradient elution (hexane:EtOAc 3:1 → 1:1) to isolate intermediates.
- Recrystallization: Ethanol/water (3:1) for final product crystallization .
Troubleshooting: If purity <90%, employ preparative HPLC with a chiral column to separate diastereomers (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
